Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate

Purity Quality Control Building Blocks

Researchers requiring a pyrazine-cyclopropane building block with precise physicochemical profiles face supply variability from generic analogs that alter reaction outcomes. Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate (CAS 1363382-27-7) addresses this: • Distinct density (1.3±0.1 g/cm³) and boiling point (274.0±30.0 °C) vs. pyridine analog (bp 266.8 °C), ensuring predictable kinetics and purification. • 95% purity suitable for medicinal chemistry, fragment-based drug discovery, and analytical reference standards. • Reliable global supply with documented specifications for quality-controlled synthesis.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1363382-27-7
Cat. No. B1407251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(pyrazin-2-yl)cyclopropanecarboxylate
CAS1363382-27-7
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C2=NC=CN=C2
InChIInChI=1S/C9H10N2O2/c1-13-8(12)9(2-3-9)7-6-10-4-5-11-7/h4-6H,2-3H2,1H3
InChIKeyVKMOSZNXTFEYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate: Pyrazine Building Block


Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate (CAS 1363382-27-7) is a heterocyclic building block characterized by a pyrazine ring directly attached to a cyclopropanecarboxylate methyl ester moiety . This compound, with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol , is a versatile small molecule scaffold used primarily as an intermediate in organic synthesis, particularly for the preparation of more complex, biologically relevant molecules . Its unique combination of a rigid cyclopropane ring and a nitrogen-rich pyrazine heterocycle imparts distinct physicochemical properties, such as a predicted density of 1.3±0.1 g/cm³ and a boiling point of 274.0±30.0 °C , which differentiate it from analogous heteroaryl-cyclopropane carboxylates and make it a valuable tool in drug discovery and chemical biology research.

Pyrazine-cyclopropane carboxylate building block for medicinal chemistry synthesis

Verified research-grade purity from specialized suppliers supports reproducible transformations

Predicted density and boiling point inform purification design and handling

Why Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate Cannot Be Substituted


Substituting Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate with a closely related analog, such as the pyridine derivative (Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate, CAS 162960-27-2) or the corresponding carboxylic acid (1-(Pyrazin-2-yl)cyclopropanecarboxylic acid, CAS 1159734-52-7) , is not straightforward due to significant differences in physicochemical and chemical properties that directly impact synthetic utility and downstream applications. The presence of an additional nitrogen atom in the pyrazine ring alters the heterocycle's electron density and hydrogen-bonding capacity compared to the pyridine analog, leading to measurable differences in properties like boiling point (274.0 °C for pyrazinyl vs. 266.8 °C for pyridinyl ) and density . These variations, along with differences in commercial availability and pricing , mean that a generic substitution would result in altered reaction kinetics, purification challenges, and potentially divergent biological outcomes in medicinal chemistry programs. The specific quantitative evidence below underscores why this precise building block must be prioritized for projects requiring its exact molecular geometry and electronic profile.

Pyrazine vs. pyridine ring alters electron density and hydrogen-bonding capacity; reaction selectivity and purification profiles may differ

Physicochemical divergence (density, boiling point) between pyrazinyl and pyridinyl analogs impacts distillation and chromatographic behavior

Specialized sourcing and cost structure may limit direct substitution in budget-sensitive projects; procurement context must be reviewed

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate vs. Analogs: Key Differences


Purity Specifications vs. Pyridine Analog

Commercially available Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is offered at purities ranging from 95% to 97% from reputable vendors . In contrast, the closely related pyridine analog, Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate, is listed with a purity of 98% . While the pyridine analog is offered at a marginally higher nominal purity, the pyrazinyl compound's availability at 97% purity from a specialized building block supplier provides a verified, high-quality option that mitigates the risk of unknown impurities interfering in sensitive medicinal chemistry assays or multi-step syntheses, a critical factor for reproducible results.

Purity Specifications
Data to verify
97% vs 98%
Vendor-specified purity context; similar research-grade profiles
Purity basis may vary by vendor; verify COA
Purity Quality Control Building Blocks Procurement

Cost Comparison: Pyrazinyl vs. Pyridinyl

A direct comparison of list prices from two major vendors reveals that Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is significantly more expensive per unit than its pyridine analog. The target compound is listed at approximately $970 for 250 mg (AChemBlock, 97% purity) and £731 for 250 mg (Fluorochem, 95% purity) . In contrast, Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate is available at a significantly lower cost, with a typical price point of around $50-100 for a similar quantity from major suppliers, reflecting its higher commercial demand and established synthetic routes. This substantial price differential underscores the pyrazinyl compound's status as a more specialized, higher-value building block, likely due to more complex synthesis and lower production volumes.

Cost Comparison
Data to verify
~$950/250 mg vs ~$75/250 mg
Niche building block; procurement cost context
List prices April 2026; confirm current quotes
Pricing Procurement Cost Analysis Medicinal Chemistry

Density and Boiling Point vs. Pyridine Analog

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate exhibits a predicted density of 1.3±0.1 g/cm³ and a boiling point of 274.0±30.0 °C at 760 mmHg . The pyridine analog, Methyl 1-(pyridin-2-yl)cyclopropanecarboxylate, has a predicted density of 1.2±0.06 g/cm³ and a boiling point of 266.8±23.0 °C . The pyrazinyl compound is both denser and has a higher boiling point, reflecting stronger intermolecular interactions likely due to the additional nitrogen atom in the pyrazine ring. These differences, while seemingly modest, are significant for practical laboratory work, impacting compound handling, distillation conditions, and chromatographic behavior, which are crucial for purification and formulation.

Density & Boiling Point
Predicted
1.3 g/cm³, 274 °C vs 1.2 g/cm³, 267 °C
Predicted physicochemical divergence; informs purification
Predicted values; experimental confirmation recommended
Physicochemical Properties Density Boiling Point Purification

Scaffold Versatility for Medicinal Chemistry

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate is recognized as a 'versatile small molecule scaffold' , a classification that highlights its utility in constructing diverse compound libraries. The pyrazine ring is a privileged structure in medicinal chemistry, and the attached cyclopropane carboxylate provides a rigid, non-planar motif that can enhance metabolic stability and binding affinity. This combination is less common than the corresponding pyridine or pyrimidine analogs, offering a unique vector for exploring chemical space. While direct biological activity data for this specific compound is absent from primary literature, its value is derived from its role as a key intermediate in synthesizing more complex molecules with potential therapeutic applications in areas like anti-infectives and oncology .

Scaffold Versatility
Class-level inference
Reported versatile scaffold
Class-level scaffold classification supports library design
No compound-specific bioactivity data; review SAR
Medicinal Chemistry Drug Discovery Scaffold Heterocycles

Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate Applications


Medicinal Chemistry and Fragment-Based Drug Discovery

This compound is an ideal building block for medicinal chemistry programs focused on incorporating a pyrazine moiety into new chemical entities. The pyrazine ring is a known pharmacophore in numerous FDA-approved drugs, and the cyclopropane group can improve metabolic stability and potency . Its classification as a 'versatile small molecule scaffold' makes it suitable for fragment-based drug discovery (FBDD) and for constructing diverse compound libraries aimed at novel biological targets.

Advanced Intermediates for Anti-infective and Oncology Research

Given that marketed pyrazine drugs are concentrated in the anti-tumor and anti-infection fields , Methyl 1-(pyrazin-2-yl)cyclopropanecarboxylate serves as a strategic starting material for synthesizing more complex intermediates. Its unique structure allows for the exploration of chemical space relevant to these therapeutic areas, where novel heterocyclic scaffolds are in high demand .

Chemical Biology and Probe Development

The high purity (up to 97%) and well-defined physicochemical properties of this compound make it suitable for use in chemical biology applications, such as the development of chemical probes or bioconjugation tools. Its distinct density and boiling point differentiate it from similar building blocks , aiding in purification and quality control during probe synthesis.

Reference Standard for Analytical Method Development

With its characterized density (1.3±0.1 g/cm³) and boiling point (274.0±30.0 °C) , this compound can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) in quality control laboratories, particularly when working with pyrazine-containing drug substances or intermediates.

Application
Selection Property
Validation Focus
Medicinal chemistry and fragment-based drug discovery
Pyrazine pharmacophore potential
Reaction feasibility and scaffold diversification
Advanced intermediate synthesis for anti-infective and oncology research
Rigid cyclopropane-pyrazine motif
Target-specific intermediate efficiency
Chemical biology probe and tool compound development
Verified high purity and distinct physicochemical profile
Purity and handling consistency in probe synthesis
Analytical reference standard for method development
Characterized density and boiling point
Chromatographic and spectrometric method suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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